3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine
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Overview
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Formation of the pyridazine ring: This can be synthesized by the reaction of a dihydropyridazine derivative with an appropriate halogenated compound.
Formation of the piperazine ring: This involves the reaction of a suitable amine with a dihalogenated compound.
Coupling reactions: The final step involves coupling the pyrazole, pyridazine, and piperazine rings under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can occur at various nitrogen atoms within the rings.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry
Material science: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive mechanisms. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)pyridazine: Lacks the piperazine ring and the tolylsulfonyl group.
6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine: Lacks the pyrazole ring.
3-(3-methyl-1H-pyrazol-1-yl)pyridazine: Lacks the piperazine ring and the tolylsulfonyl group.
Uniqueness
The uniqueness of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine lies in its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
3-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-15-4-3-5-17(14-15)28(26,27)24-12-10-23(11-13-24)18-6-7-19(21-20-18)25-9-8-16(2)22-25/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVOFSNPAMZWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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